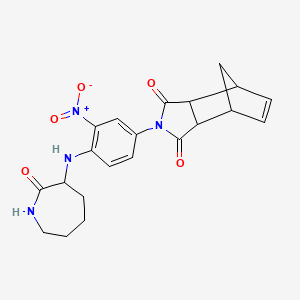

![molecular formula C11H13ClFN B2752683 N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride CAS No. 2379918-46-2](/img/structure/B2752683.png)

N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

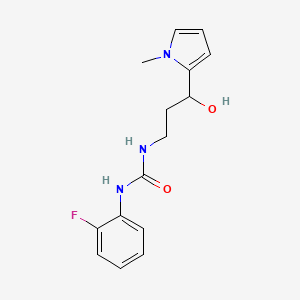

“N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride” is a chemical compound with the CAS Number: 2379918-46-2 . It has a molecular weight of 213.68 . The IUPAC name for this compound is N- (1- (3-fluorophenyl)ethyl)prop-2-yn-1-amine hydrochloride . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride” is 1S/C11H12FN.ClH/c1-3-7-13-9(2)10-5-4-6-11(12)8-10;/h1,4-6,8-9,13H,7H2,2H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride” is a solid at room temperature . It should be stored at -20C . The compound is shipped with ice packs .Wissenschaftliche Forschungsanwendungen

Noncovalent Interactions Analysis

Research on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-substituted compounds similar in structural motifs to N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride, highlights the importance of noncovalent interactions. These studies utilize crystallography and quantum theory to characterize intra- and intermolecular interactions, revealing how halogen substitutions influence the stabilization of crystal structures through noncovalent interactions (El-Emam et al., 2020).

Fluorescence Signaling Modulation

Another application involves the synthesis of aza cryptands with attached fluorophores, such as N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride derivatives. This approach aims to modulate fluorescence signaling for metal ion detection, demonstrating how the presence of a metal ion can block photoinduced electron transfer, thus recovering fluorescence. This technique is used for sensitive detection and quantification of metal ions in various environments (Bag & Bharadwaj, 2004).

Cytotoxic Activity Assessment

Synthetic efforts to produce novel compounds for evaluating cytotoxic effects against tumor cell lines include the synthesis of 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives. These studies focus on identifying potent cytotoxic agents for cancer treatment, indicating a broader research interest in developing new therapeutic agents (Flefel et al., 2015).

Electrophilic Fluorination Techniques

Research on the electrochemical fluorination (ECF) of aliphatic secondary amines, including those structurally related to N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride, explores the synthesis of fluorinated amines. This process is part of developing new methodologies for introducing fluorine atoms into organic molecules, crucial for pharmaceuticals and agrochemicals production (Abe et al., 2000).

Advanced Material Development

In the context of advanced materials, studies on the synthesis of soluble fluoro-polyimides derived from aromatic diamines and dianhydrides, including those related to N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride, demonstrate applications in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. Such materials are promising for various industrial applications, including electronics and aerospace (Xie et al., 2001).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN.ClH/c1-3-7-13-9(2)10-5-4-6-11(12)8-10;/h1,4-6,8-9,13H,7H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCHHIYDWSJMIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)NCC#C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-](/img/structure/B2752600.png)

![1-(2-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752604.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2752606.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752612.png)

![N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2752618.png)

![6-(3-Fluorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2752619.png)

![6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2752620.png)

![6-Ethenylindolo[3,2-b]quinoxaline](/img/structure/B2752623.png)